molecular formula C13H19NO2 B12714996 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone CAS No. 135420-19-8

1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone

Cat. No.: B12714996
CAS No.: 135420-19-8
M. Wt: 221.29 g/mol
InChI Key: FPYVHUMVZLNWJD-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is an organic compound with a complex structure that includes a hydroxy group, a methylamino group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with hydroxy and methylamino substituents, followed by the attachment of the pentanone chain. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct placement of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1-(3-Hydroxy-4-(methylamino)phenyl)-2-methyl-1-pentanone
  • 1-(3-Hydroxy-4-(methylamino)phenyl)-4-methyl-1-pentanone

Comparison: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is unique due to its specific substitution pattern on the phenyl ring and the position of the methyl group on the pentanone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135420-19-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[3-hydroxy-4-(methylamino)phenyl]-3-methylpentan-1-one

InChI

InChI=1S/C13H19NO2/c1-4-9(2)7-12(15)10-5-6-11(14-3)13(16)8-10/h5-6,8-9,14,16H,4,7H2,1-3H3

InChI Key

FPYVHUMVZLNWJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)C1=CC(=C(C=C1)NC)O

Origin of Product

United States

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